molecular formula C8H18N2O2S B13194529 N-(Piperidin-4-YL)propane-1-sulfonamide CAS No. 845775-45-3

N-(Piperidin-4-YL)propane-1-sulfonamide

Cat. No.: B13194529
CAS No.: 845775-45-3
M. Wt: 206.31 g/mol
InChI Key: HMFFHCKOIQTSMA-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)propane-1-sulfonamide is a chemical compound with the molecular formula C8H18N2O2S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-YL)propane-1-sulfonamide typically involves the reaction of piperidine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-YL)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(Piperidin-4-YL)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The piperidine ring can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    N-(Piperidin-4-YL)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

    N-(Piperidin-4-YL)methanesulfonamide: Similar structure but with a methanesulfonamide group.

    N-(Piperidin-4-YL)ethanesulfonamide: Similar structure but with an ethanesulfonamide group.

Uniqueness: N-(Piperidin-4-YL)propane-1-sulfonamide is unique due to its specific combination of the piperidine ring and the propane-1-sulfonamide group, which imparts distinct chemical properties and biological activities

Properties

CAS No.

845775-45-3

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-piperidin-4-ylpropane-1-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-2-7-13(11,12)10-8-3-5-9-6-4-8/h8-10H,2-7H2,1H3

InChI Key

HMFFHCKOIQTSMA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCNCC1

Origin of Product

United States

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